molecular formula C8H12Cl2F2N2 B13057354 1-(2,5-Difluorophenyl)ethane-1,2-diamine 2hcl

1-(2,5-Difluorophenyl)ethane-1,2-diamine 2hcl

Katalognummer: B13057354
Molekulargewicht: 245.09 g/mol
InChI-Schlüssel: DUKQTLZSJMJRSW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2,5-Difluorophenyl)ethane-1,2-diamine 2hcl is a chemical compound with the molecular formula C8H12Cl2F2N2 and a molecular weight of 245.09 g/mol . This compound is characterized by the presence of two fluorine atoms on the phenyl ring and two amine groups on the ethane chain, making it a versatile molecule in various chemical reactions and applications.

Vorbereitungsmethoden

The synthesis of 1-(2,5-Difluorophenyl)ethane-1,2-diamine 2hcl typically involves the following steps:

Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

1-(2,5-Difluorophenyl)ethane-1,2-diamine 2hcl undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

1-(2,5-Difluorophenyl)ethane-1,2-diamine 2hcl has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-(2,5-Difluorophenyl)ethane-1,2-diamine 2hcl involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

1-(2,5-Difluorophenyl)ethane-1,2-diamine 2hcl can be compared with other similar compounds, such as:

    1-(2,4-Difluorophenyl)ethane-1,2-diamine: Similar structure but with fluorine atoms at different positions.

    1-(2,5-Dichlorophenyl)ethane-1,2-diamine: Chlorine atoms instead of fluorine atoms.

    1-(2,5-Difluorophenyl)propane-1,2-diamine: A longer carbon chain.

The uniqueness of this compound lies in its specific substitution pattern and the presence of both fluorine atoms and amine groups, which confer distinct chemical and biological properties.

Eigenschaften

Molekularformel

C8H12Cl2F2N2

Molekulargewicht

245.09 g/mol

IUPAC-Name

1-(2,5-difluorophenyl)ethane-1,2-diamine;dihydrochloride

InChI

InChI=1S/C8H10F2N2.2ClH/c9-5-1-2-7(10)6(3-5)8(12)4-11;;/h1-3,8H,4,11-12H2;2*1H

InChI-Schlüssel

DUKQTLZSJMJRSW-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C=C1F)C(CN)N)F.Cl.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.